N-(3,5-dichlorophenyl)guanidine hydrochloride
Overview
Description
“N-(3,5-dichlorophenyl)guanidine hydrochloride” is a compound with the CAS Number: 76635-15-9 . It is also known as “3,5-dichlorophenylbiguanide” and has attracted interest in scientific research due to its unique physical and chemical properties, biological activity, and potential applications in various fields of research and industry.
Synthesis Analysis
While specific synthesis methods for “N-(3,5-dichlorophenyl)guanidine hydrochloride” were not found, a general one-pot synthesis approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines is reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis
The IUPAC Name for this compound is 1-(3,5-dichlorophenyl)guanidine hydrochloride . The InChI Code is 1S/C7H7Cl2N3.ClH/c8-4-1-5(9)3-6(2-4)12-7(10)11;/h1-3H,(H4,10,11,12);1H .Physical And Chemical Properties Analysis
“N-(3,5-dichlorophenyl)guanidine hydrochloride” has a molecular weight of 240.52 . It is a powder that is stored at room temperature .Mechanism of Action
While the specific mechanism of action for “N-(3,5-dichlorophenyl)guanidine hydrochloride” was not found, guanidine, a related compound, apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using personal protective equipment .
properties
IUPAC Name |
2-(3,5-dichlorophenyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3.ClH/c8-4-1-5(9)3-6(2-4)12-7(10)11;/h1-3H,(H4,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUGKKLLSUKNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)guanidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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